molecular formula C48H92O4 B12676682 Didocosyl fumarate CAS No. 45322-31-4

Didocosyl fumarate

Cat. No.: B12676682
CAS No.: 45322-31-4
M. Wt: 733.2 g/mol
InChI Key: STDUJGRYOCDXBT-VGFSZAGXSA-N
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Description

Didocosyl fumarate is a chemical compound with the molecular formula C38H92O4. It is an ester derived from fumaric acid and docosanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl fumarate can be synthesized through the esterification of fumaric acid with docosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to enhance yield and purity. The use of continuous reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Didocosyl fumarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Didocosyl fumarate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating skin conditions and other diseases.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of didocosyl fumarate involves its interaction with cellular pathways and molecular targets. It is believed to modulate oxidative stress pathways by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant proteins, which help in reducing oxidative damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis.

    Diethyl fumarate: Similar in structure but with ethyl groups instead of docosyl groups.

    Fumaric acid: The parent compound, widely used in various industrial applications.

Uniqueness

Didocosyl fumarate is unique due to its long-chain docosyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability.

Properties

CAS No.

45322-31-4

Molecular Formula

C48H92O4

Molecular Weight

733.2 g/mol

IUPAC Name

didocosyl (E)-but-2-enedioate

InChI

InChI=1S/C48H92O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-51-47(49)43-44-48(50)52-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42,45-46H2,1-2H3/b44-43+

InChI Key

STDUJGRYOCDXBT-VGFSZAGXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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